molecular formula C8H11N3O2 B13103497 Methyl 3-amino-5-ethylpyrazine-2-carboxylate CAS No. 20040-96-4

Methyl 3-amino-5-ethylpyrazine-2-carboxylate

Cat. No.: B13103497
CAS No.: 20040-96-4
M. Wt: 181.19 g/mol
InChI Key: MBPILEWZBOZONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H11N3O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-ethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-ethylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out at room temperature for about 20 hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-amino-5-ethylpyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-ethylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is unique due to the presence of both an amino group and an ethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

20040-96-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-5-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-5-4-10-6(7(9)11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,11)

InChI Key

MBPILEWZBOZONQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.